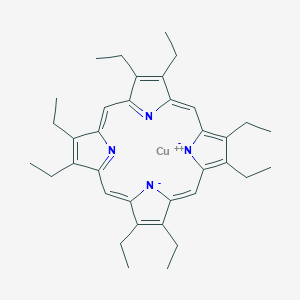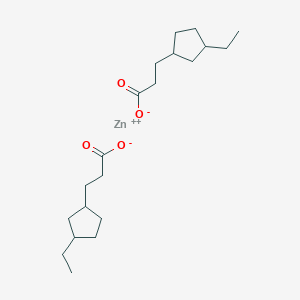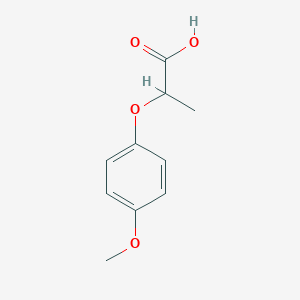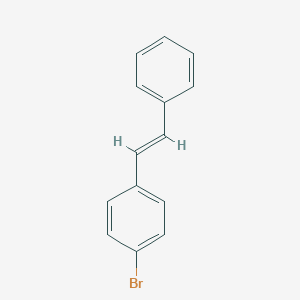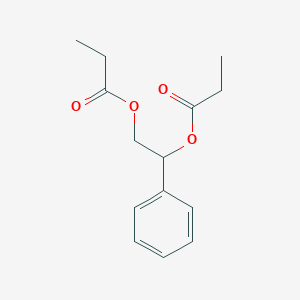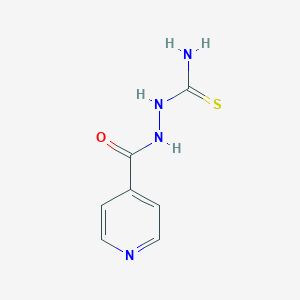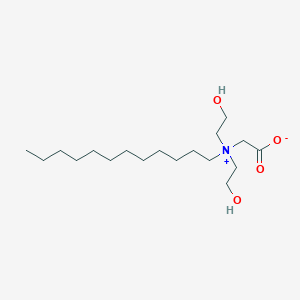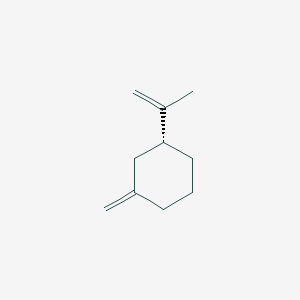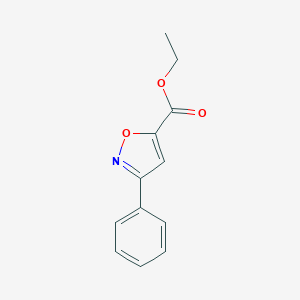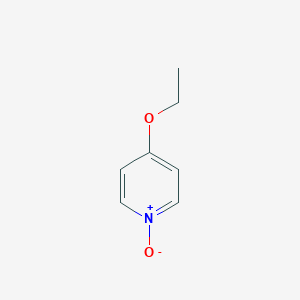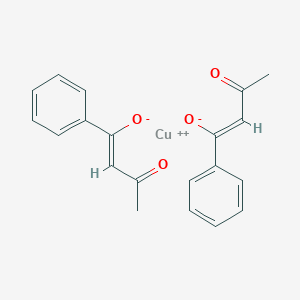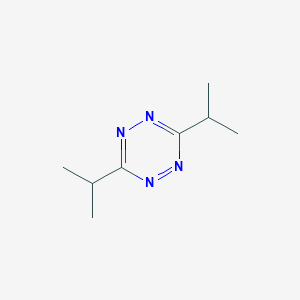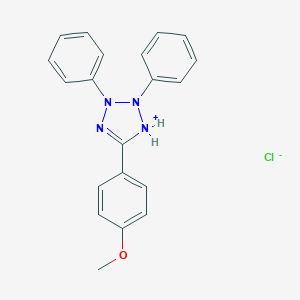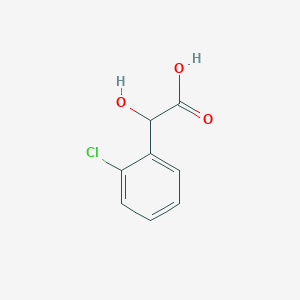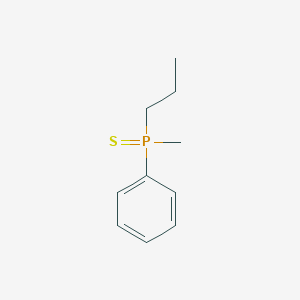
(-)-Methylphenylpropylphosphine sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Methylphenylpropylphosphine sulfide is an organophosphorus compound that belongs to the class of phosphine sulfides. These compounds are characterized by the presence of a phosphorus atom bonded to a sulfur atom. This compound is known for its stability and is often used as a synthetic intermediate in the preparation of other organophosphorus compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(-)-Methylphenylpropylphosphine sulfide can be synthesized through several methods. One common approach involves the reaction of methylphenylpropylphosphine with sulfur. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of methylphenylpropylphosphine sulfide may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Methylphenylpropylphosphine sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Parent phosphine.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
(-)-Methylphenylpropylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential role in biological systems and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methylphenylpropylphosphine sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine oxides: Similar in structure but with an oxygen atom instead of sulfur.
Phosphine-borane complexes: Used as stable intermediates in organophosphorus chemistry.
Thiols and sulfides: Contain sulfur but differ in their bonding and reactivity
Uniqueness
(-)-Methylphenylpropylphosphine sulfide is unique due to its stability and versatility in chemical reactions. Its ability to act as a ligand in catalysis and its potential biological activity make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
13153-91-8 |
|---|---|
Formule moléculaire |
C10H15PS |
Poids moléculaire |
198.27 g/mol |
Nom IUPAC |
methyl-phenyl-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15PS/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clé InChI |
OFXOKQBYKIXSPO-UHFFFAOYSA-N |
SMILES |
CCCP(=S)(C)C1=CC=CC=C1 |
SMILES canonique |
CCCP(=S)(C)C1=CC=CC=C1 |
Synonymes |
(-)-Methylphenylpropylphosphine sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


